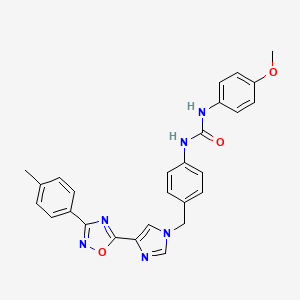

![molecular formula C8H5NO2S B2705886 Thieno[2,3-b]pyridine-5-carboxylic acid CAS No. 117390-38-2](/img/structure/B2705886.png)

Thieno[2,3-b]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[2,3-b]pyridine-5-carboxylic acid, also known as 2-thienylcarboxylic acid, is an organic compound with a thiophene ring and a carboxylic acid group . It is a white solid with a melting point of 132-134°C and a boiling point of 315-316°C.

Synthesis Analysis

The synthesis of this compound involves various methods. For instance, one study presented a synthesis method for fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives using the Suzuki-Miyaura cross-coupling reaction and a regioselective aza-[3+3] cycloaddition.Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring and a carboxylic acid group . The compound has a molecular weight of 179.2 g/mol .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it has been used in the synthesis of various organic compounds for a variety of applications.Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 132-134°C and a boiling point of 315-316°C. It has a molecular weight of 179.2 g/mol .Applications De Recherche Scientifique

1. Structural Analysis and Supramolecular Chemistry

Thieno[2,3-b]pyridine compounds have been extensively studied for their structural properties. For instance, research on 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid revealed its planar structure with significant twisting in certain groups, contributing to its interesting supramolecular properties. These properties are facilitated by intramolecular hydrogen bonding and π–π interactions, which are crucial in supramolecular chemistry (Pinheiro et al., 2012).

2. Anti-Proliferative Properties in Cancer Research

In the field of cancer research, derivatives of thieno[2,3-b]pyridine have shown promising anti-proliferative activity against human cancer cell lines. For example, 2-amino-3-carboxamido-thieno[2,3-b]pyridines demonstrated significant activity against the triple-negative breast cancer cell line MDA-MB-231. Modifying these compounds to target specific regions in the active site of enzymes, such as phosphoinositide phospholipase C, has enhanced their biological activity (Haverkate et al., 2021).

3. Neurotropic Activity

Thieno[2,3-b]pyridine derivatives have been explored for their neurotropic properties. A study on pyridine-3-carboxylic acid derivatives, which were transformed into thieno[2,3-b]pyridines, identified compounds with anticonvulsant activity. These compounds acted as psychological sedatives without the myorelaxant effects typically associated with tranquilizers like diazepam (Paronikyan et al., 2019).

4. Applications in Heterocyclic Chemistry

Thieno[2,3-b]pyridine compounds play a significant role in heterocyclic chemistry. They have been utilized as key intermediates in synthesizing various heterocyclic compounds. These include Schiff's bases and other products, which are potential candidates for antimalarial drugs (Klemm et al., 1970).

5. Synthesis and Photophysical Properties

The synthesis and photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4 H)-one derivatives have been investigated. These compounds exhibit tunable photophysical properties, making them of interest in areas like material science and fluorescence studies (Sung et al., 2018).

6. Synthesis of Disperse Dyes

Thieno[2,3-b]pyridine derivatives have been used in the synthesis of disperse dyes. These compounds were applied to polyester fibers, demonstrating their potential in textile industries (Ho, 2005).

Safety and Hazards

Thieno[2,3-b]pyridine-5-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . It should be stored in a well-ventilated place and kept tightly closed .

Orientations Futures

Mécanisme D'action

Target of Action

Thieno[2,3-b]pyridine-5-carboxylic acid is a derivative of thieno[2,3-b]pyridine, which is known for its pharmacological and biological utility . Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, it can be inferred that this compound may also target similar proteins or enzymes.

Mode of Action

Based on the known activities of thieno[2,3-b]pyridines, it can be hypothesized that this compound interacts with its targets, such as pim-1 kinase, to exert its effects .

Biochemical Pathways

Given that thieno[2,3-b]pyridines are known to inhibit pim-1 kinase , it is likely that this compound may affect pathways involving this kinase. Pim-1 kinase is involved in several cellular processes, including cell cycle progression, apoptosis, and transcription.

Result of Action

Based on the known activities of thieno[2,3-b]pyridines, it can be hypothesized that this compound may have anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Propriétés

IUPAC Name |

thieno[2,3-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWFURAFRCAVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117390-38-2 |

Source

|

| Record name | thieno[2,3-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2705803.png)

![2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid](/img/structure/B2705804.png)

![6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2705811.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2705813.png)

![2-Methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2705814.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2705817.png)

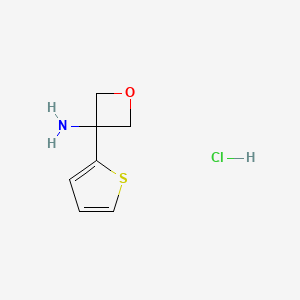

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2705824.png)

![2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)